molecular formula C12H14N2O2S B14295702 N-(2-Aminoethyl)naphthalene-2-sulfonamide CAS No. 121494-42-6

N-(2-Aminoethyl)naphthalene-2-sulfonamide

Cat. No.: B14295702
CAS No.: 121494-42-6
M. Wt: 250.32 g/mol
InChI Key: DOCZSRXSOKPOIT-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)naphthalene-2-sulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a naphthalene ring system substituted with a sulfonamide group and an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)naphthalene-2-sulfonamide typically involves the reaction of naphthalene-2-sulfonyl chloride with ethylenediamine. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 77°C

    Solvent: Dichloromethane or tetrachloromethane

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactants: Naphthalene-2-sulfonyl chloride and ethylenediamine

    Catalysts: Pyridine or other suitable bases

    Solvents: Dichloromethane or other organic solvents

    Reaction Conditions: Controlled temperature and pressure to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)naphthalene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as zinc and ammonium formate can be used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation Products: Oxides of the aminoethyl group.

    Reduction Products: Reduced forms of the sulfonamide group.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Aminoethyl)naphthalene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, affecting their activity and function. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The aminoethyl group can interact with various receptors and signaling pathways, modulating cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Naphthalene-2-sulfonamide
  • N-(2-Aminoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide
  • 4-(2-Aminoethyl)benzenesulfonamide

Uniqueness

N-(2-Aminoethyl)naphthalene-2-sulfonamide is unique due to its specific structural features, including the combination of a naphthalene ring, sulfonamide group, and aminoethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

121494-42-6

Molecular Formula

C12H14N2O2S

Molecular Weight

250.32 g/mol

IUPAC Name

N-(2-aminoethyl)naphthalene-2-sulfonamide

InChI

InChI=1S/C12H14N2O2S/c13-7-8-14-17(15,16)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,14H,7-8,13H2

InChI Key

DOCZSRXSOKPOIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCN

Origin of Product

United States

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